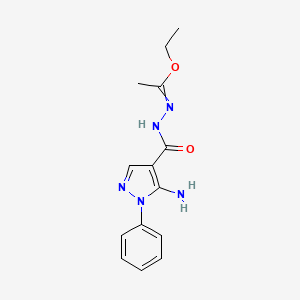
1,3-Diphenyl-1h-pyrazole-4-acrylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid is a heterocyclic compound with the molecular formula C18H14N2O2 and a molecular weight of 290.324 g/mol This compound is characterized by the presence of a pyrazole ring substituted with phenyl groups and an acrylic acid moiety
Vorbereitungsmethoden
The synthesis of 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid typically involves the reaction of aldehydes with malonic acid in the presence of pyridine and catalytic amounts of piperidine . The reaction proceeds with good yields, around 80%, and involves heating the reactants. Another method involves the reduction of the double bond in α,β-unsaturated acids using catalysts such as palladium on charcoal, platinum, nickel, rhodium, or nickel borohydride . These methods are efficient and provide high-purity products.
Analyse Chemischer Reaktionen
3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Oxidation: It can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include palladium on charcoal, platinum, nickel, rhodium, and nickel borohydride . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid involves its interaction with specific molecular targets and pathways. The pyrazole ring is known for its ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response . This inhibition leads to reduced production of pro-inflammatory mediators, thereby exerting anti-inflammatory effects. Additionally, the compound’s structure allows it to participate in hydrogen bonding and other intermolecular interactions, which can influence its biological activity .
Vergleich Mit ähnlichen Verbindungen
3-(1,3-Diphenyl-1H-pyrazol-4-yl)acrylic acid can be compared with other pyrazole derivatives, such as:
3-(1,3-Diphenyl-1H-pyrazol-4-yl)propanoic acid: This compound is similar in structure but has a propanoic acid moiety instead of an acrylic acid moiety.
1,3-Diphenyl-1H-pyrazol-4-ol: This compound has a hydroxyl group instead of the acrylic acid moiety.
The uniqueness of 3-(1,3-diphenyl-1H-pyrazol-4-yl)acrylic acid lies in its acrylic acid moiety, which imparts distinct chemical and biological properties compared to other pyrazole derivatives.
Eigenschaften
IUPAC Name |
3-(1,3-diphenylpyrazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O2/c21-17(22)12-11-15-13-20(16-9-5-2-6-10-16)19-18(15)14-7-3-1-4-8-14/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPUNBPIUCTWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=CC(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-butyl N-[2-[(3-fluorophenyl)methoxy]cyclohexyl]carbamate](/img/structure/B14794217.png)

![N-(1-benzyl-3-cyano-1H-pyrrolo[2,3-b]quinoxalin-2-yl)furan-2-carboxamide](/img/structure/B14794240.png)




![Tert-butyl 3-[(3-fluorobenzoyl)amino]piperidine-1-carboxylate](/img/structure/B14794264.png)


![tert-butyl N-[1-[4-(trifluoromethoxy)phenyl]ethyl]carbamate](/img/structure/B14794278.png)
![(2R,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-hydroxybutanoic acid](/img/structure/B14794282.png)


